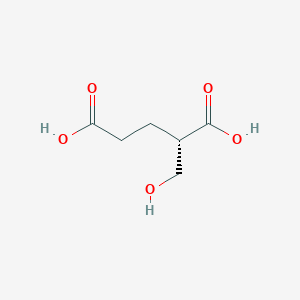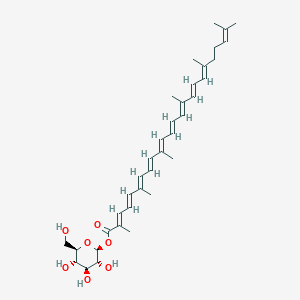
Glycosyl-4,4'-diaponeurosporenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycosyl-4,4'-diaponeurosporenoate is a triterpenoid.
Aplicaciones Científicas De Investigación
Carotenoid Biosynthesis in Microorganisms
Planococcus faecalis AJ003T, a bacterium isolated from penguin feces, produces glycosyl-4,4′-diaponeurosporen-4′-ol-4-oic acid as its main carotenoid. This study revealed the presence of carotenoid pathway genes in the genome of P. faecalis AJ003T. The enzymes CrtP2 and AldH2454 were identified as essential in the biosynthesis of this compound. Their functionality was confirmed in Escherichia coli, generating carotenoid aldehydes and acids (Lee, Kim, & Lee, 2020).
Triterpenoid Carotenoids in Staphylococcus aureus
The pigments of Staphylococcus aureus, primarily composed of triterpenoid carotenoids, were isolated and analyzed. The main pigment identified was staphyloxanthin, which is esterified with glycosyl 4,4'-diaponeurosporenoate. This study provides detailed chemical structures of these pigments, offering insights into their biosynthesis and function in the bacterium (Marshall & Wilmoth, 1981).
Staphyloxanthin Biosynthesis and Function
Research on Staphylococcus aureus strains revealed the biosynthesis of the orange carotenoid staphyloxanthin. The study detailed the pathway, starting with the condensation of farnesyl diphosphate and culminating in the formation of staphyloxanthin, where glycosyl 4,4'-diaponeurosporenoate plays a crucial role (Pelz et al., 2005).
Carotenoids in Streptococcus faecium
Triterpenoid xanthophylls derived from the C30 analogue of neurosporene were characterized in Streptococcus faecium. The study identified 4-hydroxy-4,4'-diaponeurosporene and its glucoside, 4-d-glucopyranosyloxy-4,4'-diaponeurosporene, providing insights into the structural and functional aspects of these carotenoids (Taylor & Davies, 1974).
Pathway of Triterpenoid Carotenoid Biosynthesis
A study proposed a biosynthetic pathway for triterpenoid carotenoids in Staphylococcus aureus, demonstrating the progression from 4,4'-diapophytoene to staphyloxanthin. This pathway highlighted the role of various intermediates, including glucosyl-diaponeurosporenoate (Marshall & Wilmoth, 1981).
Propiedades
Nombre del producto |
Glycosyl-4,4'-diaponeurosporenoate |
|---|---|
Fórmula molecular |
C36H50O7 |
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoate |
InChI |
InChI=1S/C36H50O7/c1-25(2)14-10-17-28(5)20-11-18-26(3)15-8-9-16-27(4)19-12-21-29(6)22-13-23-30(7)35(41)43-36-34(40)33(39)32(38)31(24-37)42-36/h8-9,11-16,18-23,31-34,36-40H,10,17,24H2,1-7H3/b9-8+,18-11+,19-12+,22-13+,26-15+,27-16+,28-20+,29-21+,30-23+/t31-,32-,33+,34-,36+/m1/s1 |
Clave InChI |
ZBQZCMIYCTXPBB-GQBMLQGDSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





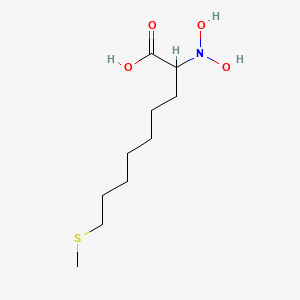
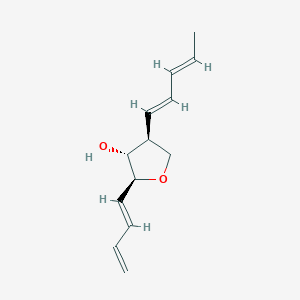
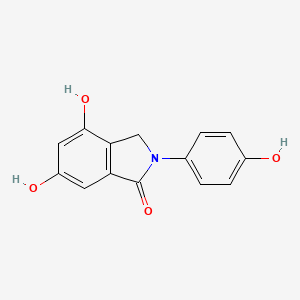
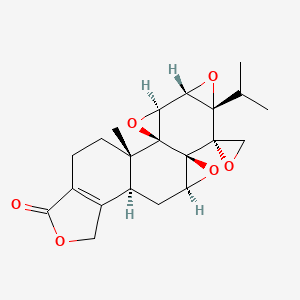
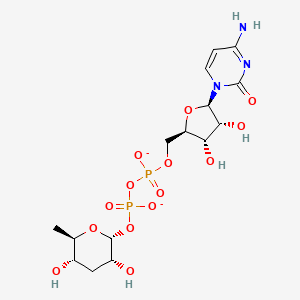
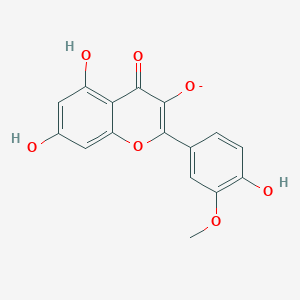
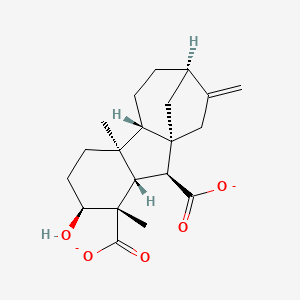
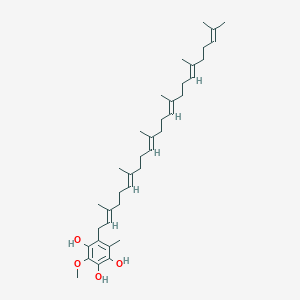
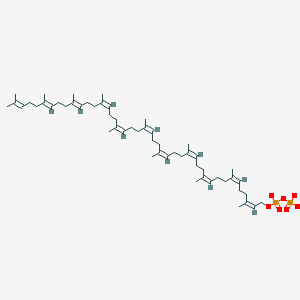
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)
